molecular formula C14H8F5NO2 B4568118 3-methoxy-N-(pentafluorophenyl)benzamide

3-methoxy-N-(pentafluorophenyl)benzamide

Cat. No.: B4568118
M. Wt: 317.21 g/mol
InChI Key: AKWMEJZBPQAAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-(pentafluorophenyl)benzamide is a specialized benzamide derivative of significant interest in modern synthetic chemistry, particularly in transition-metal-catalyzed C-H functionalization. Its structure, featuring an electron-deficient pentafluorophenyl group attached to the amide nitrogen, is strategically designed to act as a directing group. This property facilitates regioselective C-H activation on the 3-methoxybenzamide ring, enabling the efficient construction of complex heterocyclic systems, such as isoquinolones, through annulation reactions with internal alkynes . The electron-withdrawing nature of the pentafluorophenyl moiety enhances the reactivity of the amide nitrogen, making it an effective substrate for electron-deficient rhodium catalysts (e.g., [CpERhCl2]2), allowing these transformations to proceed under relatively mild conditions . This compound is strictly for Research Use Only and is intended for use in laboratory settings by qualified professionals. It is not intended for diagnostic or therapeutic uses. Researchers can leverage 3-methoxy-N-(pentafluorophenyl)benzamide as a key building block in methodologies aimed at achieving selective annulation, contributing to the synthesis of novel organic materials and pharmacologically relevant scaffolds. As with all chemicals of this nature, appropriate safety precautions must be observed. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Properties

IUPAC Name

3-methoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F5NO2/c1-22-7-4-2-3-6(5-7)14(21)20-13-11(18)9(16)8(15)10(17)12(13)19/h2-5H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWMEJZBPQAAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(pentafluorophenyl)benzamide typically involves the reaction of 3-methoxybenzoic acid with pentafluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane (DCM) and are performed at room temperature.

Industrial Production Methods

While specific industrial production methods for 3-methoxy-N-(pentafluorophenyl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-(pentafluorophenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-methoxybenzoyl fluoride.

    Reduction: Formation of 3-methoxy-N-(pentafluorophenyl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-N-(pentafluorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(pentafluorophenyl)benzamide involves its interaction with specific molecular targets. The pentafluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s overall chemical reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Compound Name Structural Features Unique Attributes Reference
3-Methoxy-N-(pentafluorophenyl)benzamide Methoxy, pentafluorophenyl High thermal stability; dual electronic effects (EDG/EWG) enhance reactivity
3,5-Dinitro-N-(pentafluorophenyl)benzamide Nitro groups, pentafluorophenyl Enhanced electrophilicity due to nitro groups; higher reactivity in SNAr reactions
N-(3-Chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide Chlorophenyl, trifluoroacetyl Strong electron-withdrawing trifluoroacetyl group improves metabolic stability
4-Methyl-N-[3-(trifluoromethyl)phenyl]benzamide Methyl, trifluoromethyl Trifluoromethyl enhances lipophilicity; distinct pharmacokinetic profile
N-(4-(Dimethylamino)phenethyl)-3-methoxybenzamide Dimethylamino, methoxy Methoxy improves membrane permeability; dimethylamino aids in receptor binding

Electronic and Reactivity Profiles

  • Electron-Donating vs. Withdrawing Groups : The methoxy group in 3-methoxy-N-(pentafluorophenyl)benzamide donates electrons via resonance, while the pentafluorophenyl group withdraws electrons inductively. This duality creates a polarized scaffold, facilitating interactions with biological targets (e.g., enzymes) or materials . In contrast, nitro groups in 3,5-dinitro analogs amplify electrophilicity, making them more reactive in substitution reactions but less stable under physiological conditions .
  • Fluorination Impact : The pentafluorophenyl group provides exceptional stability and hydrophobicity compared to partially fluorinated analogs (e.g., trifluoromethyl or tetrafluoropropoxy derivatives). For instance, 3-Methyl-N-[2-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide exhibits lower thermal stability due to fewer fluorine atoms .

Physicochemical Properties

Property 3-Methoxy-N-(Pentafluorophenyl)Benzamide 3,5-Dinitro Analogue Trifluoroacetyl Analogue
Melting Point (°C) 185–189 210–215 172–176
LogP (Lipophilicity) 3.8 2.5 4.2
Solubility (mg/mL, H₂O) 0.12 0.05 0.03

Data derived from thermal analysis and HPLC studies .

Q & A

What are the optimal reaction conditions for synthesizing 3-methoxy-N-(pentafluorophenyl)benzamide?

Level: Basic
Methodological Answer:
The synthesis of aromatic amides like 3-methoxy-N-(pentafluorophenyl)benzamide typically involves coupling a carboxylic acid derivative with an amine. A common approach is the Schotten-Baumann reaction, where an acyl chloride (e.g., 3-methoxybenzoyl chloride) reacts with an amine (pentafluorophenylamine) in a biphasic solvent system (e.g., dichloromethane and water) under basic conditions (e.g., potassium carbonate) at 0–5°C to minimize side reactions . For more controlled coupling, carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) can be used in anhydrous solvents (e.g., THF) at low temperatures (-50°C) to activate the carboxylic acid . Post-reaction purification via vacuum filtration, recrystallization, or column chromatography is critical to isolate the product with high purity (>95%) .

How can researchers purify and characterize 3-methoxy-N-(pentafluorophenyl)benzamide?

Level: Basic
Methodological Answer:
Purification often involves solvent extraction (e.g., diethyl ether washes to remove unreacted starting materials) followed by vacuum filtration to collect the solid product . Characterization requires a multi-technique approach:

  • NMR Spectroscopy: Confirm structural integrity via ¹H and ¹³C NMR, focusing on methoxy (–OCH₃) and pentafluorophenyl group signals.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • HPLC: Assess purity using reverse-phase chromatography with UV detection.
  • X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction can resolve bond angles and packing motifs, as demonstrated for analogous benzamides .

What safety protocols are essential when handling 3-methoxy-N-(pentafluorophenyl)benzamide?

Level: Advanced
Methodological Answer:

  • Hazard Assessment: Conduct a pre-experiment risk analysis using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011), evaluating mutagenicity (e.g., Ames II testing for analogues ), thermal stability (DSC to detect decomposition ), and reactivity.
  • PPE and Ventilation: Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact due to potential mutagenicity risks observed in structurally similar anomeric amides .
  • Storage: Store in amber vials under inert gas (argon) at –20°C to prevent degradation from light or moisture.

How can researchers resolve discrepancies in spectroscopic data for this compound?

Level: Advanced
Methodological Answer:

  • Crystallographic Validation: If NMR signals are ambiguous (e.g., overlapping peaks), grow single crystals via slow evaporation in a solvent mixture (e.g., ethanol/water) and perform X-ray diffraction. This method resolved structural ambiguities in related fluorinated benzamides .
  • Fluorometric Cross-Check: Use spectrofluorometry to study electronic interactions, as demonstrated in Pb²⁺ complexation studies with similar benzamides. Adjust pH (2.7–10.1) to probe fluorescence behavior and validate structural effects .
  • Computational Modeling: Compare experimental IR or NMR data with DFT-calculated spectra (e.g., using Gaussian software) to assign signals confidently.

How should experimental design account for the compound’s stability under varying conditions?

Level: Advanced
Methodological Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition thresholds. Analogous compounds decompose above 70°C, necessitating low-temperature reactions .
  • Photostability: Expose the compound to UV light (254 nm) and monitor degradation via HPLC. Use light-protected glassware if instability is observed.
  • Solvent Compatibility: Test solubility and stability in common solvents (DMSO, DMF, acetonitrile) over 24-hour periods. For example, dichloromethane is preferred for reactions due to its inertness and volatility .

What strategies are effective for studying the biological activity of this compound?

Level: Advanced
Methodological Answer:

  • In Vitro Assays: Screen for antimicrobial or anticancer activity using cell viability assays (e.g., MTT assay). Compare with structurally similar compounds like N-(4-hydroxyphenyl)-2-methoxybenzamide, which showed moderate bioactivity .
  • SAR Studies: Synthesize derivatives (e.g., varying methoxy or pentafluorophenyl groups) to establish structure-activity relationships.
  • Molecular Docking: Use software like AutoDock to predict interactions with target proteins (e.g., kinases or GPCRs), guiding hypothesis-driven experiments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methoxy-N-(pentafluorophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-methoxy-N-(pentafluorophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.